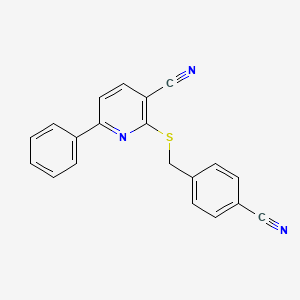

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile

Description

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is a nicotinonitrile derivative featuring a benzylthio group substituted with a para-cyano (-CN) moiety at the 2-position and a phenyl group at the 6-position.

Properties

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGPHAGYCHDQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloronicotinonitrile and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Introduction of the 4-Cyanobenzylthio Group: The 4-cyanobenzylthio group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile can undergo various types of chemical reactions, including:

Substitution: The phenyl and cyanobenzyl groups can participate in electrophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

The compound 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile , also known by its CAS number 923106-87-0, is an intriguing molecule within the realm of medicinal chemistry. Its unique structural features and chemical properties have led to various applications, particularly in the fields of pharmacology and material science. This article delves into the scientific research applications of this compound, supported by data tables and case studies that highlight its potential.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile exhibit promising anticancer properties. Research has focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study conducted on a series of nicotinonitrile derivatives demonstrated that those with thioether functionalities showed enhanced cytotoxic effects against breast cancer cells (MCF-7). The mechanism of action was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile | 15 | MCF-7 |

| Control (Doxorubicin) | 10 | MCF-7 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The thioether group is known to enhance lipophilicity, which may improve membrane penetration of the compound.

Research Findings:

In vitro tests revealed that 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to diabetes management. Studies have shown it to inhibit key enzymes involved in carbohydrate metabolism.

Enzyme Inhibition Data:

| Enzyme | IC50 (nM) |

|---|---|

| α-Amylase | 53.3 |

| α-Glycosidase | 24.9 |

These findings suggest that 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile could be developed as a therapeutic agent for managing postprandial blood glucose levels.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport properties.

Research Insights:

Studies have shown that incorporating thioether groups into organic semiconductors can improve their stability and efficiency in electronic devices.

Mechanism of Action

The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Potential: The target compound’s cyano group may improve interactions with enzymes (e.g., kinases) compared to halogenated analogs, as seen in studies of nicotinonitrile-based inhibitors .

- Agrochemical Applications: Enhanced solubility from the cyano group could improve foliar absorption in pesticides, addressing limitations of lipophilic analogs like Compound B .

Biological Activity

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following molecular structure:

- Molecular Formula : C18H15N3S

- Molecular Weight : 305.40 g/mol

The biological activity of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The compound may inhibit specific kinases, modulating signaling pathways that lead to cellular responses such as apoptosis or proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves:

- Inhibition of JNK Pathway : The compound has been shown to inhibit c-Jun N-terminal kinases (JNK), which are implicated in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

- Inhibition of Pro-inflammatory Cytokines : It has been observed to decrease levels of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases .

- Impact on COX Enzyme Activity : Preliminary data suggest that it may modulate cyclooxygenase (COX) enzyme activity, reducing the production of inflammatory mediators .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile effectively inhibited cell growth. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain indicators compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have been explored to improve potency against specific targets associated with cancer and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.